molecular formula C27H30O17 B1599209 Herbacetin 3,8-diglucoside CAS No. 99224-12-1

Herbacetin 3,8-diglucoside

Cat. No.: B1599209
CAS No.: 99224-12-1
M. Wt: 626.5 g/mol
InChI Key: VMOKZQAQPBUNRW-UHFFFAOYSA-N
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Description

Herbacetin-3,8-diglucopyranoside (CAS: 99224-12-1) is a flavonoid glycoside with the molecular formula C₂₇H₃₀O₁₇ and a molecular weight of 626.5169 g/mol. It is characterized by two β-D-glucopyranosyl groups attached to the herbacetin aglycone at positions 3 and 8, as indicated by its IUPAC name: 3,8-bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one . This compound is primarily sourced from natural products and is utilized as a high-purity analytical standard (98%) in research, pharmacology, and quality control .

Jiangsu Yongjian Pharmaceutical Technology, a leader in natural product research, has isolated this compound during their extensive studies on traditional Chinese medicinal plants, highlighting its significance in phytochemical analysis and drug development . ChromaDex and Pusi Tang Reagent Mall also list it as a reference material, underscoring its global accessibility for scientific applications .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O17/c28-6-12-15(33)18(36)20(38)26(40-12)43-23-11(32)5-10(31)14-17(35)25(22(42-24(14)23)8-1-3-9(30)4-2-8)44-27-21(39)19(37)16(34)13(7-29)41-27/h1-5,12-13,15-16,18-21,26-34,36-39H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOKZQAQPBUNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99224-12-1
Record name Herbacetin 3,8-diglucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040371
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Source Material and Plant Processing

The primary source of HERBACETIN-3,8-DIGLUCOPYRANOSIDE is Rhodiola species, particularly the rhizome and root parts. The preparation process begins with careful harvesting and processing of the plant material:

  • Harvesting and Separation: Plants are harvested and separated into different parts (herb, rhizome, root).
  • Cutting: Plant parts are cut into segments typically 2–6 cm long and up to 1 cm thick.
  • Drying: Drying is conducted at controlled temperatures (commonly 45 °C) for about 5–6 days to reduce moisture while preserving flavonoid content.
  • Grinding: The dried plant material is ground to a powder with particle sizes ranging from 0.15 to 0.8 mm to optimize extraction efficiency.

Extraction Procedures

Extraction of HERBACETIN-3,8-DIGLUCOPYRANOSIDE typically employs hydroalcoholic solvents, with ethanol-water mixtures being preferred due to their efficacy in flavonoid extraction and compound stability.

  • Solvent Composition: 70% ethanol (EtOH) in water is the standard solvent, balancing polarity to extract flavonoid glycosides effectively.
  • Drug-to-Solvent Ratio: A ratio of 1:5 (weight/volume) is used, e.g., 5 g of powdered plant material with 25 mL of solvent.
  • Maceration: The mixture is macerated at room temperature for 5 days with intermittent shaking (2 hours at start and 30 minutes at end) to enhance extraction yield.
  • Centrifugation: After maceration, the extract is centrifuged to separate the liquid extract from solid residues.

Isolation and Purification

Following extraction, HERBACETIN-3,8-DIGLUCOPYRANOSIDE is isolated and purified using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC):

  • HPLC Setup: A Waters HPLC system with a Kinetex XB-C18 column (5 µm, 250 × 4.6 mm) is employed.
  • Mobile Phase: A gradient elution using water (A) and acetonitrile (B) is applied, starting from 83% A/17% B to 50% A/50% B over 16 minutes.
  • Detection: UV detection at wavelengths characteristic of flavonoids (274, 328, 380 nm) identifies peaks corresponding to HERBACETIN-3,8-DIGLUCOPYRANOSIDE.
  • Fraction Collection: The compound is collected from the HPLC effluent during its retention time (~12–13 minutes).
  • Purity Confirmation: Collected fractions are re-analyzed by HPLC to confirm purity, and Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm chemical identity.

Influence of Preparation Variables

Several factors influence the yield and quality of HERBACETIN-3,8-DIGLUCOPYRANOSIDE during preparation:

Variable Conditions Tested Observations
Plant Part Used Herb, Rhizome, Root Rhizome and root contain higher concentrations of the compound compared to herb.
Drying Temperature 45 °C vs. 65 °C Higher drying temperature (65 °C) may reduce flavonoid content; 45 °C preferred for stability.
Drying Duration 10 days (fine-cut) vs. 30 days (coarse-cut) Longer drying with larger cuts preserves compound better; fine cuts dry faster but may degrade flavonoids.
Particle Size Before Extraction 0.15–0.8 mm Smaller particle size improves extraction efficiency but requires balance to avoid degradation.

Analytical Data Supporting Preparation

Mass spectrometry and phytochemical profiling confirm the presence and purity of HERBACETIN-3,8-DIGLUCOPYRANOSIDE:

Parameter Data
Retention Time (min) 3.55
Mass-to-Charge Ratio (m/z) 625.1463 (M − H)
Molecular Formula C27H30O17
Mass Error (ppm) 8.36
Identification Method LC-MS with high-resolution mass spectrometry

Summary of Preparation Workflow

Step Description Key Parameters
Plant Processing Harvest, cut, dry (45 °C), grind to 0.15–0.8 mm powder Drying: 5–6 days, particle size: 0.15–0.8 mm
Extraction Maceration with 70% ethanol, 1:5 ratio, 5 days at RT Shaking: 2 h start, 30 min end
Centrifugation Separate extract from solids Standard centrifugation conditions
HPLC Isolation Gradient elution on C18 column, UV detection at 274/328/380 nm Mobile phase: water/acetonitrile gradient
Purification Collect fractions, confirm purity by HPLC and NMR Multiple injections pooled

Research Findings and Notes

  • HERBACETIN-3,8-DIGLUCOPYRANOSIDE is stable under moderate drying temperatures and prolonged maceration extraction.
  • The use of 70% ethanol strikes a balance between polarity and compound stability, maximizing extraction yield.
  • Chromatographic isolation is essential to obtain high-purity compound suitable for pharmacological testing.
  • Variations in plant part and drying conditions significantly affect the concentration of the compound in extracts, highlighting the importance of standardized preparation protocols.

Chemical Reactions Analysis

Types of Reactions

HERBACETIN-3,8-DIGLUCOPYRANOSIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

HERBACETIN-3,8-DIGLUCOPYRANOSIDE has a wide range of applications in scientific research:

Mechanism of Action

HERBACETIN-3,8-DIGLUCOPYRANOSIDE exerts its effects primarily through the inhibition of antigen-stimulated elevation of intracellular free calcium concentration and reactive oxygen species (ROS). This inhibition is achieved by directly blocking the activation of spleen tyrosine kinase, a key enzyme in the signaling pathways involved in inflammation .

Comparison with Similar Compounds

Key Observations :

  • Glycosylation Impact: Herbacetin-3,8-diglucopyranoside’s dual glucosylation distinguishes it from mono-glycosylated flavonoids (e.g., hesperidin) and non-glycosylated analogs (e.g., hesperetin). This structural feature likely increases its water solubility, making it suitable for in vitro assays .
  • Molecular Weight : Its higher molecular weight compared to hesperetin and harmine reflects the addition of two hexose units, which may influence bioavailability and membrane permeability .

Functional and Application Comparison

Compound Primary Applications Source/Supplier Purity/Grade
Herbacetin-3,8-diglucopyranoside Analytical standards, phytochemical research Jiangsu Yongjian, ChromaDex, Pusi Tang 98% (RG/P grade)
Hesperetin Antioxidant studies, metabolic syndrome research ChromaDex ≥98% (P grade)
Harmine Neuropharmacology, cancer research ChromaDex RG grade
Hesperidin Vascular health, anti-inflammatory drug development ChromaDex ≥95% (SH grade)

Key Observations :

  • Research Focus: Herbacetin-3,8-diglucopyranoside is predominantly used as a reference standard, whereas hesperidin and harmine are more frequently investigated for therapeutic potentials .
  • Supply Chains: Multiple suppliers (e.g., Jiangsu Yongjian, ChromaDex) ensure broad availability of Herbacetin-3,8-diglucopyranoside, reflecting its importance in quality control workflows .

Q & A

Q. What are the primary natural sources of HERBACETIN-3,8-DIGLUCOPYRANOSIDE, and what extraction methods are recommended for its isolation?

HERBACETIN-3,8-DIGLUCOPYRANOSIDE is a flavonol glycoside predominantly isolated from flaxseeds (Linum usitatissimum). To extract it, researchers commonly use solvent-based methods:

  • Solvent extraction : Ethanol/water mixtures (e.g., 70% ethanol) at 50–60°C for 2–3 hours to disrupt plant cell walls and solubilize glycosides .
  • Purification : Followed by column chromatography (e.g., Sephadex LH-20 or C18 reverse-phase columns) to separate glycosides from co-extracted phenolics. Final purity is confirmed via HPLC-UV or LC-MS .

Q. What analytical methods are most reliable for characterizing HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

Key techniques include:

  • HPLC-DAD/UV : For quantification using a C18 column with a mobile phase of acetonitrile/0.1% formic acid.
  • NMR spectroscopy : 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC) to confirm the positions of glucopyranosyl moieties (3- and 8-O-linkages) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula C27H30O17C_{27}H_{30}O_{17} (MW: 626.517 g/mol) and fragmentation patterns .

Q. Key Physical Properties :

PropertyValue
Molecular FormulaC27H30O17C_{27}H_{30}O_{17}
Molecular Weight626.517 g/mol
Density1.89 g/cm³
Boiling Point1030.4°C (at 760 mmHg)
Flash Point339.7°C

Advanced Research Questions

Q. What synthetic strategies exist for the regioselective glycosylation of herbacetin to produce HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

Regioselective glycosylation is challenging due to multiple hydroxyl groups on herbacetin. Methodological approaches include:

  • Enzymatic glycosylation : Use of UDP-glucosyltransferases (UGTs) from plant systems to target specific positions .
  • Chemical synthesis : Protecting-group strategies (e.g., TEMPO-mediated oxidation) to temporarily block hydroxyl groups at positions 7 or 4', followed by glycosyl donor coupling (e.g., trichloroacetimidates) at positions 3 and 8 .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

Contradictions often arise from differences in experimental conditions or model systems. Mitigation strategies:

  • Standardized assays : Use consistent ROS quantification methods (e.g., DPPH/ABTS for antioxidants; cell-based assays like H2O2-induced oxidative stress in HepG2 cells).
  • Dose-response studies : Evaluate concentration-dependent effects (e.g., pro-oxidant behavior at high doses due to redox cycling) .
  • Comparative controls : Benchmark against quercetin or kaempferol derivatives to contextualize activity .

Q. What in vivo models are suitable for studying the pharmacokinetics and bioavailability of HERBACETIN-3,8-DIGLUCOPYRANOSIDE?

  • Rodent models : Administer orally (10–50 mg/kg) and analyze plasma/serum via LC-MS/MS to detect aglycone herbacetin (after deglycosylation by gut microbiota) .
  • Tissue distribution : Track metabolites in liver, kidney, and brain to assess blood-brain barrier permeability.
  • ADME profiling : Use radiolabeled 14^{14}C-HERBACETIN-3,8-DIGLUCOPYRANOSIDE to study absorption, distribution, and excretion .

Data Contradiction Analysis

Example Conflict : Discrepancies in reported antioxidant capacity (e.g., IC50 values varying by >50% across studies).

  • Root cause : Differences in solvent systems (e.g., aqueous vs. ethanolic extracts) affecting compound solubility and stability.
  • Resolution : Validate assays under standardized conditions (pH 7.4, 37°C) and include internal controls like Trolox .

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